Ethyl (3R)-3-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate
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Overview
Description
Ethyl (3R)-3-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is known for its stability under a variety of conditions, making it a popular choice for protecting amines during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3R)-3-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate typically involves the protection of an amino acid derivative with a Boc group. One common method is to react the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amino acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The continuous flow process allows for better control over reaction conditions and can lead to higher yields and purities.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R)-3-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using a base such as sodium hydroxide (NaOH).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Sodium hydroxide (NaOH)
Reduction: Lithium aluminum hydride (LiAlH4)
Major Products Formed
Deprotection: The removal of the Boc group yields the free amine.
Substitution: Hydrolysis of the ester group forms the corresponding carboxylic acid.
Reduction: Reduction of the ester group forms the corresponding alcohol.
Scientific Research Applications
Ethyl (3R)-3-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of Ethyl (3R)-3-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate primarily involves the protection of amine groups during chemical reactions. The Boc group provides steric hindrance, preventing unwanted side reactions and allowing for selective transformations. The compound can be deprotected under acidic conditions to reveal the free amine, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Ethyl (3R)-3-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate can be compared to other Boc-protected amino acid derivatives, such as:
- Ethyl (3R)-3-[(tert-butoxycarbonyl)amino]-3-methylpropanoate
- Ethyl (3R)-3-[(tert-butoxycarbonyl)amino]-3-ethylpropanoate
These compounds share similar protective properties but differ in their side chains, which can influence their reactivity and applications. This compound is unique due to the presence of the phenyl group, which can participate in additional interactions and provide distinct chemical properties .
Properties
IUPAC Name |
ethyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-5-20-14(18)11-13(12-9-7-6-8-10-12)17-15(19)21-16(2,3)4/h6-10,13H,5,11H2,1-4H3,(H,17,19)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHVSPMBKVUOCC-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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